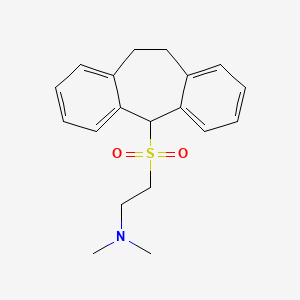
Ethylamine, 2-((10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)sulfonyl)-N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylamine, 2-((10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)sulfonyl)-N,N-dimethyl- is a complex organic compound characterized by its unique structure, which includes a dibenzo[a,d]cycloheptene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethylamine, 2-((10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)sulfonyl)-N,N-dimethyl- typically involves multiple steps. One common method starts with the preparation of the dibenzo[a,d]cycloheptene core, followed by the introduction of the sulfonyl group and the ethylamine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethylamine, 2-((10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)sulfonyl)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Ethylamine, 2-((10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)sulfonyl)-N,N-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethylamine, 2-((10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)sulfonyl)-N,N-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)acetamide
- 10,11-Dihydro-2,3-dimethoxy-5H-dibenzo(a,d)cyclohepten-5-one
- 5-Ethyl-10,11-dihydro-5H-dibenzo(a,d)cycloheptene
Uniqueness
Ethylamine, 2-((10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)sulfonyl)-N,N-dimethyl- is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
CAS No. |
7272-01-7 |
|---|---|
Molecular Formula |
C19H23NO2S |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
N,N-dimethyl-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylsulfonyl)ethanamine |
InChI |
InChI=1S/C19H23NO2S/c1-20(2)13-14-23(21,22)19-17-9-5-3-7-15(17)11-12-16-8-4-6-10-18(16)19/h3-10,19H,11-14H2,1-2H3 |
InChI Key |
FBPBGTCESMMDQL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCS(=O)(=O)C1C2=CC=CC=C2CCC3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















